Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI)
Overview
Description
Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) is an organic compound with the molecular formula C6H9ClO2 It is a chlorinated ketone that features a chloro group attached to an ethanone moiety, which is further connected to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) can be achieved through several methods. One common approach involves the reaction of oxolane derivatives with chlorinating agents. For example, the reaction of oxolane with thionyl chloride (SOCl2) under controlled conditions can yield Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI). Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent.
Industrial Production Methods
Industrial production of Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of amides, ethers, or esters.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethanone moiety can undergo various transformations. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(3-hydroxyphenyl)ethanone
- 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone
Uniqueness
Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) is unique due to its oxolane ring, which imparts distinct chemical properties and reactivity compared to other chlorinated ethanones. This structural feature makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific reactivity profiles.
Properties
IUPAC Name |
2-chloro-1-(oxolan-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-3-6(8)5-1-2-9-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWJNEPEZYXVNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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